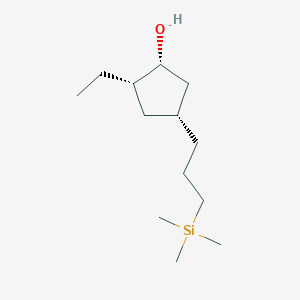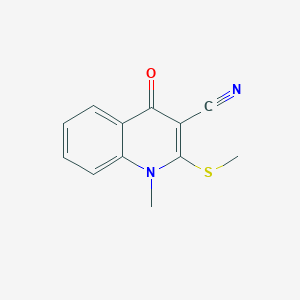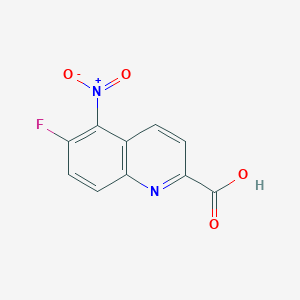![molecular formula C6H6N4O4S B11876558 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol CAS No. 4927-97-3](/img/structure/B11876558.png)
3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol typically involves the reaction of 5-acetyl-6-amino-4-methylsulfanylpyrimidines with hydrazines. The process begins with the oxidation of 5-acetyl-6-amino-4-methylsulfanylpyrimidines using m-chloroperbenzoic acid to form the corresponding methylsulfonylpyrimidines. These intermediates are then reacted with hydrazines to yield the desired pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid is commonly used for the oxidation of methylsulfanyl groups to methylsulfonyl groups.
Nucleophiles: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents by inhibiting protein kinases involved in cell growth and proliferation
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol primarily involves the inhibition of protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and survival. By inhibiting these kinases, the compound can interfere with cancer cell proliferation and induce apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share the same core structure and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidines: These are structurally related and also show potential as kinase inhibitors.
Quinazolines: Another class of compounds with similar biological activities and applications in medicinal chemistry.
Uniqueness
3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methylsulfonyl group can enhance the compound’s stability and selectivity in biological systems .
Propiedades
Número CAS |
4927-97-3 |
|---|---|
Fórmula molecular |
C6H6N4O4S |
Peso molecular |
230.20 g/mol |
Nombre IUPAC |
3-methylsulfonyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H6N4O4S/c1-15(13,14)5-2-3(9-10-5)7-6(12)8-4(2)11/h1H3,(H3,7,8,9,10,11,12) |
Clave InChI |
SXSVIPUOKHLSNU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C2C(=NN1)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)







![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B11876530.png)

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)

![7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B11876562.png)

